2-Fluoro-6-methylcyclohexan-1-one
Description
2-Fluoro-6-methylcyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by a ketone functional group at position 1, a fluorine atom at position 2, and a methyl group at position 5. While specific physicochemical data (e.g., melting point, boiling point) are unavailable in the provided evidence, its molecular formula is inferred as C₈H₁₁FO (molar mass: 142.17 g/mol) based on structural analysis.
Properties
Molecular Formula |
C7H11FO |
|---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
2-fluoro-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11FO/c1-5-3-2-4-6(8)7(5)9/h5-6H,2-4H2,1H3 |
InChI Key |
CHVWRYSWQOSJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the fluorination of 6-methylcyclohexan-1-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature.
Industrial Production Methods
Industrial production of 2-Fluoro-6-methylcyclohexan-1-one may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-6-methylcyclohexanone carboxylic acid.
Reduction: Formation of 2-fluoro-6-methylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methylcyclohexan-1-one depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 2-Fluoro-6-methylcyclohexan-1-one and related compounds:
Key Findings from Structural Comparisons
Electronic Effects
- Fluorine vs. Hydroxyl Substituents : The fluorine in the target compound creates a strong electron-withdrawing effect, polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack. In contrast, the hydroxyl group in (6R)-2-Hydroxy-6-isopropyl-3-methyl-2-cyclohexen-1-one donates electrons via resonance, reducing the electrophilicity of the carbonyl but enabling hydrogen bonding, which may enhance solubility in polar solvents.
- Aromatic vs. Aliphatic Fluorine : The fluorophenyl group in ’s compound introduces aromatic electron-withdrawing effects, further stabilizing the conjugated system through resonance. This contrasts with the aliphatic fluorine in the target compound, which primarily exerts inductive effects.
Steric and Conformational Influences
- Methyl vs. Isopropyl Groups : The methyl group in the target compound imposes minimal steric hindrance compared to the isopropyl substituent in (6R)-2-Hydroxy-6-isopropyl-3-methyl-2-cyclohexen-1-one . The latter’s bulkier isopropyl group may restrict access to the carbonyl in reactions requiring planar transition states.
- Cyclohexanone vs. Cyclohexenone: The target compound’s saturated cyclohexanone ring lacks the conjugation present in cyclohexenone derivatives (e.g., and ), reducing stabilization of the enolate intermediate in base-catalyzed reactions.
Biological Activity
2-Fluoro-6-methylcyclohexan-1-one is a fluorinated cyclohexanone derivative with the molecular formula C7H11FO. This compound has garnered attention in various fields of scientific research due to its unique structural features, including a fluorine atom and a methyl group attached to the cyclohexanone ring. The biological activity of this compound is particularly relevant in the context of enzyme inhibition, protein-ligand interactions, and potential applications in medicinal chemistry.
The chemical properties of 2-Fluoro-6-methylcyclohexan-1-one can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H11FO |
| Molecular Weight | 130.16 g/mol |
| IUPAC Name | 2-fluoro-6-methylcyclohexan-1-one |
| InChI | InChI=1S/C7H11FO/c1-5-3-2-4-6(8)7(5)9/h5-6H,2-4H2,1H3 |
| InChI Key | CHVWRYSWQOSJAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(C1=O)F |
The biological activity of 2-Fluoro-6-methylcyclohexan-1-one is influenced by its structural components. The fluorine atom enhances the compound's binding affinity to target proteins or enzymes, modulating their activity. This property allows it to potentially act as an inhibitor in various biochemical pathways.
Enzyme Inhibition
Research indicates that 2-Fluoro-6-methylcyclohexan-1-one can inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that compounds with similar structures can act as inhibitors of tyrosinase, an enzyme important in melanin biosynthesis and associated with skin pigmentation disorders .
Case Studies
Several case studies have explored the biological applications of 2-Fluoro-6-methylcyclohexan-1-one and related compounds:
- Tyrosinase Inhibition : A study aimed at developing new tyrosinase inhibitors highlighted the potential of fluorinated cyclohexanones, including derivatives similar to 2-Fluoro-6-methylcyclohexan-1-one, demonstrating significant inhibition rates compared to standard controls .
- Protein-Ligand Interactions : Another research effort focused on the interaction between fluorinated compounds and proteins, noting that the presence of fluorine can significantly alter binding kinetics and affinities. This suggests that 2-Fluoro-6-methylcyclohexan-1-one may be effective in modulating protein functions.
- Antioxidant Activity : Preliminary studies have indicated potential antioxidant properties for compounds within this chemical class, suggesting that they may scavenge free radicals effectively, which is crucial for therapeutic applications in oxidative stress-related diseases .
Comparative Analysis
When comparing 2-Fluoro-6-methylcyclohexan-1-one with similar compounds, its unique properties become evident:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylcyclohexanone | Lacks fluorine | Moderate enzyme inhibition |
| 6-Fluorocyclohexanone | Lacks methyl group | Stronger binding affinity |
| Cyclohexanone | Parent compound without substituents | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
